molecular formula C18H19ClN2O3 B2815804 1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea CAS No. 1421465-91-9

1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

Cat. No. B2815804
CAS RN: 1421465-91-9
M. Wt: 346.81
InChI Key: LCSTYPFBKBOPFB-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea, also known as 'BMY-7378,' is a chemical compound that has been extensively researched for its potential pharmacological properties. This compound is a selective antagonist of the κ-opioid receptor, which is a type of receptor that plays a critical role in regulating pain, stress, and addiction. In

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of compounds with similar structural motifs, indicating the interest in developing novel compounds with potential biological activities:

  • Synthesis of Derivatives : Novel urea derivatives, including those with benzofuran moieties, have been synthesized and evaluated for their biological activities, such as antitumor effects (S. Ling et al., 2008). These syntheses often involve the reaction of specific isocyanates with amines or other nucleophiles, leading to a variety of urea compounds.
  • Characterization Techniques : The structural characterization of these compounds typically involves a combination of analytical techniques, such as NMR, MS, IR spectroscopy, and X-ray crystallography, to confirm the structures of the synthesized compounds and to elucidate their molecular conformations (X. Sako et al., 2004).

Biological Activities

Research on compounds with similar structures has revealed a range of potential biological activities, suggesting possible areas of application for scientific research:

  • Anticancer Properties : Some studies have explored the anticancer effects of urea derivatives, highlighting their potential as therapeutic agents. For instance, compounds have been designed and synthesized for evaluation against various cancer cell lines, showing significant antiproliferative effects (J. Feng et al., 2020).
  • Fungicidal Activity : Certain urea derivatives have demonstrated good fungicidal activity against various pathogens, indicating their potential use in agricultural or pharmaceutical applications to control fungal diseases (X.-H. Tan et al., 2006).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-4-1-12(2-5-15)10-20-18(23)21-11-16(22)13-3-6-17-14(9-13)7-8-24-17/h1-6,9,16,22H,7-8,10-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSTYPFBKBOPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

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